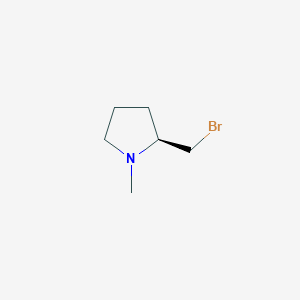

(S)-2-(Bromomethyl)-1-methylpyrrolidine

描述

Significance of Chiral Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry

Chiral pyrrolidine derivatives represent a cornerstone of modern organic and medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif found in numerous natural products, including alkaloids, vitamins, and the essential amino acid proline. nih.govwikipedia.org Its significance is underscored by its presence in a multitude of pharmaceutical compounds approved by the U.S. Food and Drug Administration (FDA), making it one of the most prevalent scaffolds in drug design. nih.gov

The importance of these derivatives lies in their chirality—the "handedness" of a molecule that results in non-superimposable mirror images called enantiomers. Receptors and enzymes in the human body are themselves chiral, leading to differential interactions with the enantiomers of a drug. mdpi.com Consequently, the specific stereochemistry of a pyrrolidine derivative can profoundly influence its biological activity and therapeutic profile. nih.gov Beyond pharmaceuticals, chiral pyrrolidines are widely employed as effective chiral controllers, ligands for transition metals, and organocatalysts in asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule. nih.govnih.gov

Overview of (S)-2-(Bromomethyl)-1-methylpyrrolidine as a Key Chiral Building Block

This compound, with the CAS number 60365-88-0, is recognized as a key chiral building block. ambeed.com Its structure incorporates a pyrrolidine ring with a defined stereocenter at the C2 position (the 'S' configuration) and a reactive bromomethyl group. This combination of a stereochemically defined core and a functional handle for further chemical modification makes it a valuable synthon for introducing the chiral N-methyl-pyrrolidin-2-yl-methyl moiety into more complex molecules.

The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, allowing chemists to readily connect this chiral fragment to other molecules. The N-methyl group influences the compound's electronic properties and steric environment. These features are crucial for its application in the asymmetric synthesis of targeted compounds, where precise control of the three-dimensional architecture is paramount. nih.gov

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 60365-88-0 ambeed.comchemscene.com |

| Molecular Formula | C₆H₁₂BrN chemscene.com |

| Molecular Weight | 178.07 g/mol chemscene.com |

| Density | 1.328 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 179.0 ± 13.0 °C (Predicted) |

| Topological Polar Surface Area (TPSA) | 3.24 Ų ambeed.comchemscene.com |

| SMILES Code | CN1C@HCCC1 ambeed.comchemscene.com |

| InChI Key | RALAMZZQDJIIJX-LURJTMIESA-N ambeed.com |

Historical Context and Evolution of Research on Chiral Bromomethyl Pyrrolidines

While a detailed historical timeline for this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader evolution of asymmetric synthesis. The growing understanding of the importance of chirality in drug action from the mid-20th century onwards spurred significant research into methods for synthesizing enantiomerically pure compounds. mdpi.comnih.gov

Early research often relied on the "chiral pool," using naturally occurring chiral molecules like the amino acid (S)-proline as starting materials. nih.gov Synthesizing derivatives such as chiral bromomethyl pyrrolidines from these natural precursors was a logical and common strategy. Over time, more sophisticated methods for asymmetric synthesis have emerged, including the use of chiral catalysts and auxiliaries, which allow for the creation of specific stereoisomers from achiral starting materials. nih.govnih.gov The demand for novel chiral building blocks like this compound has grown in tandem with these advancements, as chemists seek a diverse toolbox of synthons to construct complex and medicinally relevant molecules.

Scope and Research Objectives for the Compound's Academic Investigation

The primary focus of academic research involving this compound is its application as a versatile intermediate in asymmetric synthesis. Key research objectives include:

Synthesis of Novel Bioactive Molecules: Researchers utilize this compound as a starting material to synthesize complex target molecules with potential pharmaceutical applications. The chiral pyrrolidine moiety it provides is a known pharmacophore, and incorporating it into new structures is a common strategy in drug discovery. nih.govnih.gov

Development of Chiral Ligands and Catalysts: The pyrrolidine framework is central to many successful organocatalysts and ligands for metal-catalyzed reactions. mdpi.com Research involves using this compound to create new catalytic systems for other asymmetric transformations.

Exploration of Reaction Methodologies: Academic investigations explore the reactivity of the bromomethyl group in various chemical transformations. This includes optimizing reaction conditions for nucleophilic substitutions and developing novel synthetic routes that leverage the compound's unique stereochemical and electronic properties.

Structure-Activity Relationship (SAR) Studies: By incorporating the (S)-1-methylpyrrolidin-2-ylmethyl group into a series of related compounds, researchers can systematically study how this specific chiral fragment influences the biological activity of the final molecules. nih.gov

Ultimately, the academic investigation of this compound aims to expand the toolkit of synthetic organic chemists, enabling the efficient and stereocontrolled synthesis of valuable chiral compounds.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(bromomethyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALAMZZQDJIIJX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Bromomethyl 1 Methylpyrrolidine and Its Stereoisomers

Stereocontrolled Synthesis from Chiral Precursors

The most reliable methods for synthesizing enantiopure pyrrolidine (B122466) derivatives involve starting from a readily available chiral molecule, thereby transferring the existing stereochemistry to the final product. This approach is fundamental to avoiding the formation of racemic mixtures and the need for costly and often inefficient chiral resolution steps.

Synthetic Routes Originating from Enantiopure Prolinol Derivatives

A prevalent and effective strategy for the synthesis of chiral 2-substituted pyrrolidines begins with enantiopure prolinol. (S)-Prolinol, in particular, serves as a common starting material for numerous pharmaceutical compounds. nih.gov The synthesis typically commences with the reduction of the amino acid (S)-proline, often utilizing powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to convert the carboxylic acid moiety into a primary alcohol without affecting the stereocenter. nih.gov

The resulting (S)-prolinol provides a versatile scaffold. The N-methyl group of the target compound, (S)-2-(Bromomethyl)-1-methylpyrrolidine, can be introduced at various stages, but is often performed after the initial protection of the nitrogen atom to prevent side reactions. The key transformation involves the conversion of the hydroxymethyl group of the prolinol derivative into the desired bromomethyl group, a process that must be conducted under conditions that preserve the stereochemical integrity of the chiral center. google.com

N-Protection Strategies and Their Influence on Reaction Selectivity

To ensure high selectivity and yield, the secondary amine of the pyrrolidine ring is typically protected before subsequent transformations. The choice of the nitrogen-protecting group is critical as it influences the solubility of intermediates, the reactivity of the molecule, and the conditions required for its eventual removal.

Commonly used N-protecting groups for prolinol and its derivatives include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group, for instance, is introduced by reacting the prolinol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA). google.comnih.gov

The steric bulk and electronic properties of the protecting group can influence the conformational preferences of the pyrrolidine ring and the accessibility of the hydroxyl group for subsequent reactions. A well-chosen protecting group can prevent undesired side reactions, such as N-alkylation when the hydroxyl group is being activated, thereby ensuring that the reaction proceeds with high chemoselectivity at the desired functional group. google.com

Stereospecific Transformation of Hydroxyl Groups to the Bromomethyl Moiety

The conversion of the primary hydroxyl group of the N-protected (S)-prolinol to a bromomethyl group is a crucial step that must proceed with stereospecificity, typically via a nucleophilic substitution (Sɴ2) mechanism. This ensures that the configuration at the C2 position is retained or inverted in a controlled manner. A direct displacement of the hydroxyl group is difficult, so it is first converted into a better leaving group.

A common two-step procedure involves:

Activation of the Hydroxyl Group: The alcohol is first converted into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). For example, reacting N-Boc-(S)-prolinol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) yields the corresponding mesylate. google.com This step activates the oxygen, transforming it into an excellent leaving group.

Nucleophilic Displacement: The resulting sulfonate ester is then treated with a source of bromide ions, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable polar aprotic solvent like tetrahydrofuran (B95107) (THF) or acetone. acsgcipr.org The bromide ion acts as a nucleophile, displacing the sulfonate leaving group via an Sɴ2 reaction. This reaction proceeds with an inversion of configuration if the substitution occurs directly at a chiral center; however, in the case of the hydroxymethyl group, the substitution occurs at the primary carbon, thus preserving the original stereochemistry of the C2 chiral center of the pyrrolidine ring. acsgcipr.org

This two-step sequence is highly reliable for achieving the desired stereospecific transformation without racemization.

Development of Alternative Synthetic Pathways and Optimization Studies

While methods starting from prolinol are robust, research continues into alternative pathways that offer improved safety, efficiency, and sustainability. This includes exploring a wider range of reagents and adopting principles of green chemistry.

Exploration of Diverse Bromination Reagents and Reaction Conditions

The direct bromination of certain precursors or the conversion of hydroxyl groups can be achieved using various brominating agents, each with specific advantages regarding reactivity, selectivity, and safety. nih.gov While molecular bromine (Br₂) is a powerful brominating agent, its high toxicity, corrosivity, and potential for runaway reactions have prompted the search for alternatives. nih.govnih.gov

Alternative reagents offer milder conditions and improved safety profiles. N-Bromosuccinimide (NBS) is a widely used reagent for allylic and benzylic brominations and can also be employed for other bromination reactions under specific conditions. nih.govcambridgescholars.com Other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also serve as effective bromine sources. cambridgescholars.com For converting alcohols to bromides, reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) (the Appel reaction) are commonly used.

The table below summarizes various bromination reagents and their typical applications.

| Reagent/System | Abbreviation | Typical Application | Advantages/Notes |

| Phosphorus Tribromide | PBr₃ | Conversion of 1° and 2° alcohols to alkyl bromides | Effective but can be harsh. |

| Carbon Tetrabromide / Triphenylphosphine | CBr₄/PPh₃ | Conversion of alcohols to alkyl bromides (Appel Reaction) | Mild conditions, good for sensitive substrates. |

| N-Bromosuccinimide | NBS | Allylic/Benzylic bromination, bromination of carbonyls | Solid, easier to handle than Br₂. cambridgescholars.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Electrophilic and radical bromination | High bromine content by weight, stable solid. cambridgescholars.com |

| Hydrogen Bromide | HBr | Deoxybromination, ring-opening of epoxides | Strong acid, corrosive. acsgcipr.org |

| Sodium Bromide / Sodium Bromate | NaBr/NaBrO₃ | Eco-friendly aromatic and benzylic bromination | In-situ generation of bromine upon acidification. chemindigest.com |

| Sodium Hypochlorite / Hydrogen Bromide | NaOCl/HBr | In-situ generation of Br₂ for electrophilic bromination | Avoids handling and storage of liquid bromine. nih.govnih.gov |

Green Chemistry Approaches in the Synthesis of Bromomethylpyrrolidine Derivatives

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net These green chemistry principles are being applied to the synthesis of pyrrolidine derivatives. researchgate.net

Key green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. mdpi.com This technique is an energy-efficient alternative to conventional heating. nih.gov

Ultrasound-Mediated Synthesis: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, providing the energy required for chemical reactions. nih.gov

Use of Greener Solvents: Traditional bromination reactions often use hazardous chlorinated solvents like carbon tetrachloride (CCl₄). acsgcipr.org Green chemistry promotes the use of safer alternatives such as dimethyl carbonate, methyl acetate, or even performing reactions in aqueous media or under solvent-free conditions. acsgcipr.orgresearchgate.net

Catalytic Methods: Employing recyclable catalysts instead of stoichiometric reagents improves atom economy and reduces waste. mdpi.com For instance, developing catalytic methods for the bromination step would be a significant green advancement.

In-situ Reagent Generation: As mentioned previously, generating hazardous reagents like bromine in-situ from safer precursors (e.g., KBr/NaOCl) enhances safety by avoiding the transportation and storage of the toxic substance. nih.gov

These approaches are integral to developing more sustainable and economical manufacturing processes for this compound and other valuable chemical intermediates. ejcmpr.com

Catalyst Selection and Reaction Parameter Optimization for Enhanced Yield and Stereoselectivity

The efficient and stereocontrolled synthesis of this compound is highly dependent on the careful selection of catalysts and the meticulous optimization of reaction parameters. Asymmetric catalysis is a cornerstone of these synthetic strategies, aiming to maximize both chemical yield and enantiomeric purity.

Key approaches often involve the asymmetric reduction of a suitable cyclic precursor or the enantioselective alkylation of N-Boc pyrrolidine. For instance, palladium-catalyzed carboamination reactions can be employed to generate enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives, achieving up to 94% enantiomeric excess (ee). nih.gov The choice of the chiral ligand is critical in these transformations, as it governs the stereochemical outcome of the reaction.

Organocatalysis also presents a powerful tool for the synthesis of chiral pyrrolidines. mdpi.comunibo.it Proline-derived organocatalysts, for example, have been successfully used in various asymmetric transformations. mdpi.comunibo.it The optimization of these catalytic systems involves a systematic variation of catalyst structure and reaction conditions to achieve high selectivity. nih.gov Factors such as solvent, temperature, and the presence of additives can significantly influence the catalytic activity and the stereoselectivity of the reaction. researchgate.net For example, in the asymmetric synthesis of pyrrolidine derivatives, heating the reaction to 60°C has been shown to improve the yield while maintaining the enantiomeric excess. researchgate.net

Biocatalytic methods, utilizing enzymes such as transaminases, have emerged as a sustainable and highly selective alternative for the synthesis of chiral 2-substituted pyrrolidines. nih.govnih.govresearchgate.netacs.org These enzymatic reactions can provide access to both enantiomers of the target molecule with excellent enantiomeric excesses, often exceeding 99.5%. nih.govnih.gov Optimization in biocatalysis involves screening different enzymes and adjusting parameters like pH, temperature, and substrate concentration to maximize conversion and selectivity. researchgate.netacs.org

A summary of catalyst systems and their performance in the synthesis of related chiral pyrrolidines is presented below.

| Catalyst Type | Specific Catalyst/Ligand | Reaction Type | Achieved Enantiomeric Excess (ee) |

| Palladium | Pd/(R)-Siphos-PE | Carboamination | Up to 94% |

| Organocatalyst | Proline-derived aminothiourea | α-alkylation | High enantioselectivity |

| Biocatalyst | Transaminase (e.g., ATA-117-Rd6) | Asymmetric Amination | >99.5% |

| Rhodium | Rhodium(II) complexes | C–H Insertion | High enantio- and diastereocontrol |

Strategies for Deracemization and Enantiomeric Enrichment of Related Pyrrolidine Scaffolds

When a synthetic route produces a racemic or insufficiently enantioenriched mixture of a pyrrolidine derivative, post-synthesis resolution or enrichment techniques are essential to obtain the desired single enantiomer. Several strategies are available for this purpose, ranging from classical methods to more advanced catalytic processes. nih.gov

Crystallization-based methods represent one of the most industrially viable techniques. nih.gov This can involve direct preferential crystallization if the racemate forms a conglomerate, or more commonly, diastereomeric salt formation. In the latter, the racemic pyrrolidine is reacted with a chiral resolving agent (an acid or a base) to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. nih.gov

Kinetic Resolution (KR) is a widely used strategy that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org This results in one enantiomer being consumed faster, leaving the other enantiomer enriched. Enzymatic kinetic resolutions, for example using lipases for selective acetylation, are particularly common. rsc.org

Dynamic Kinetic Resolution (DKR) is an evolution of KR that offers a theoretical yield of 100% for the desired enantiomer. rsc.orgacs.orgnih.gov In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, continuously converting it into the faster-reacting one. rsc.org This has been successfully applied to pyrrolidine scaffolds, for instance, by combining enzymatic acetylation with a ruthenium catalyst for racemization. rsc.org Organocatalytic DKR cascades have also been developed to produce highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess. acs.orgnih.govfigshare.com

Deracemization is a process that directly converts a racemate into a single enantiomer without the need to separate the unwanted one. Photochemical deracemization, using a chiral sensitizer, is one such approach where the racemic mixture is irradiated, leading to the enrichment of one enantiomer. scripps.edu

| Strategy | Principle | Common Reagents/Catalysts | Key Advantage |

| Diastereomeric Salt Resolution | Formation and separation of salts with different solubilities. | Chiral acids (e.g., tartaric acid) | Industrially scalable. nih.gov |

| Kinetic Resolution (KR) | Different reaction rates for each enantiomer. | Enzymes (e.g., lipases), chiral metal complexes. | High selectivity is possible. rsc.org |

| Dynamic Kinetic Resolution (DKR) | KR combined with in-situ racemization of the slow-reacting enantiomer. | Enzyme + racemization catalyst (e.g., Ru complex). rsc.org | Theoretical yield up to 100%. rsc.orgacs.org |

| Photochemical Deracemization | Light-induced conversion using a chiral sensitizer. | Chiral thioxanthones. scripps.eduresearchgate.net | Direct conversion of the racemate. scripps.edu |

Industrial Scale-Up Considerations and Process Intensification Methodologies

Scaling the synthesis of this compound from the laboratory to industrial production requires addressing challenges related to efficiency, safety, cost, and sustainability. aiche.org Process intensification (PI) offers a framework for developing smaller, safer, and more energy-efficient chemical processes, often by integrating multiple operations into a single unit. aiche.orgnumberanalytics.comnumberanalytics.com

A key technology in process intensification is flow chemistry . rsc.orgnih.govdurham.ac.ukyoutube.comresearchgate.net Moving reactions from traditional batch reactors to continuous flow systems, such as microreactors or plug flow reactors, provides significant advantages. numberanalytics.comyoutube.com These include vastly superior heat and mass transfer, which allows for better control over reaction temperature, especially for highly exothermic reactions, and can lead to improved yields and selectivity. researchgate.net Flow chemistry also enables safer handling of hazardous reagents and intermediates and facilitates rapid scale-up by extending the operation time rather than increasing the reactor volume. rsc.orgnih.gov For example, a continuous flow protocol for constructing chiral α-substituted pyrrolidines has been developed, demonstrating a throughput of 7.45 g/h, highlighting its potential for large-scale applications. rsc.org

Process Analytical Technology (PAT) is another critical component of modern chemical manufacturing. By implementing in-line and on-line analytical tools (such as spectroscopy), it is possible to monitor key process parameters in real-time. This allows for precise control over the reaction, ensuring consistent product quality and optimizing resource utilization.

The integration of reaction and separation steps is another hallmark of process intensification. aiche.org Techniques like reactive distillation, where the chemical reactor also serves as a distillation column, can significantly reduce capital and operating costs. numberanalytics.com For purification, continuous methods like simulated moving bed (SMB) chromatography are increasingly replacing batch chromatography for large-scale enantiomer separation.

The following table compares traditional batch processing with intensified, continuous flow approaches for the synthesis of fine chemicals.

| Parameter | Traditional Batch Approach | Process Intensification (Flow Chemistry) |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |

| Mass Transfer | Often limited by mixing efficiency. | Enhanced and rapid mixing. researchgate.net |

| Scalability | Complex, often requires re-optimization ("scale-up issues"). | Simpler scale-up by running the process for longer ("scaling-out"). rsc.org |

| Safety | Large volumes of hazardous materials present significant risks. | Smaller reactor volumes, inherently safer operation. nih.gov |

| Process Control | Offline analysis, delayed response. | Real-time monitoring and control with PAT. |

| Footprint | Large equipment, significant plant space required. | Compact, modular systems, reduced footprint. aiche.org |

Application in Complex Molecule Construction and Advanced Organic Transformations

(S)-2-(Bromomethyl)-1-methylpyrrolidine as a Versatile Chiral Intermediate in Target Synthesis

This compound, derived from the chiral pool, specifically from (S)-proline, is a highly valued intermediate in the enantioselective synthesis of complex molecules, particularly pharmaceuticals. The defined stereocenter at the C2 position of the pyrrolidine (B122466) ring is crucial for establishing the desired stereochemistry in the final target molecule. The pyrrolidine ring itself is a prevalent structural motif in numerous natural alkaloids and FDA-approved drugs. researchgate.net The utility of this intermediate lies in its ability to introduce a chiral N-methylpyrrolidinyl-methyl moiety into a larger molecule through the reactive C-Br bond.

A prominent example of its application is in the synthesis of the first-generation antihistamine, Clemastine. drugfuture.comnih.gov The chemical structure of the active enantiomer of Clemastine is (R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine. The synthesis involves the crucial coupling of a chiral pyrrolidine-based electrophile with a chiral tertiary alcohol. researchgate.net In this context, a derivative of this compound, such as the corresponding chloro-analogue 2-(2-chloroethyl)-1-methylpyrrolidine, is used as the key chiral building block. google.comgoogle.com The synthesis proceeds via a Williamson ether synthesis, a classic SN2 reaction, where the alkoxide of (R)-1-(4-chlorophenyl)-1-phenylethanol attacks the electrophilic carbon of the side chain, displacing the halide. researchgate.netwikipedia.org The stereochemistry of the pyrrolidine ring, originating from the (S)-proline-derived starting material, is maintained throughout the synthesis, ultimately defining one of the two chiral centers in the final Clemastine molecule.

The strategic use of this compound or its direct precursors allows chemists to efficiently construct complex, stereochemically defined molecules by leveraging the inherent chirality of this readily available building block.

Stereoselective Carbon-Carbon Bond Formation Utilizing the Bromine Functionality

The bromine atom in this compound is a versatile functional group that enables a variety of stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions. As a primary alkyl bromide, the carbon atom attached to the bromine is an excellent electrophilic center for nucleophilic substitution reactions.

This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. Given that the substrate is a primary alkyl halide, the reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov A hallmark of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon, which results in a complete inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion. wikipedia.org

However, in the case of this compound, the chiral center is the C2 carbon of the pyrrolidine ring, not the carbon bearing the bromine atom. The substitution reaction occurs on an achiral CH₂ group. Therefore, while the reaction follows the SN2 pathway, it does not result in the inversion of the existing stereocenter but rather extends the chiral scaffold. The reaction stereospecifically forms a new bond with the incoming nucleophile, preserving the (S)-configuration of the pyrrolidine ring.

This reaction allows for the introduction of diverse functional groups, including carbon and heteroatom nucleophiles. numberanalytics.com For example, reaction with cyanide ions yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Alkylation with carbon nucleophiles, such as enolates from malonic esters, enables the extension of the carbon chain, providing a route to more complex side chains. Heteroatom nucleophiles like azides, thiols, and amines can also be employed to introduce nitrogen, sulfur, and additional amino functionalities, respectively.

| Nucleophile | Reagent Example | Product Structure | Product Name | Stereochemical Outcome |

|---|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) |  | (S)-2-(1-Methylpyrrolidin-2-yl)acetonitrile | Retention of (S)-configuration at C2 |

| Azide | Sodium Azide (NaN₃) |  | (S)-2-(Azidomethyl)-1-methylpyrrolidine | Retention of (S)-configuration at C2 |

| Malonate | Diethyl malonate / NaOEt |  | Diethyl 2-((S)-1-methylpyrrolidin-2-yl)methylmalonate | Retention of (S)-configuration at C2 |

| Thiolate | Sodium thiomethoxide (NaSMe) |  | (S)-1-Methyl-2-((methylthio)methyl)pyrrolidine | Retention of (S)-configuration at C2 |

| Alkoxide | Sodium ethoxide (NaOEt) |  | (S)-2-(Ethoxymethyl)-1-methylpyrrolidine | Retention of (S)-configuration at C2 |

The use of this compound in transition metal-catalyzed cross-coupling reactions is primarily as an electrophilic partner. However, its nature as a primary alkyl bromide presents challenges for many standard cross-coupling protocols like Suzuki or Negishi reactions, which typically perform best with sp²-hybridized halides (aryl or vinyl). Direct coupling with sp³-hybridized electrophiles can be sluggish and prone to side reactions like β-hydride elimination, although this is not a possibility for the bromomethyl group.

A more viable pathway involves the conversion of the alkyl bromide into an organometallic nucleophile for subsequent cross-coupling. This can be achieved by forming a Grignard reagent or an organolithium species.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ether solvent would, in theory, yield the corresponding Grignard reagent, (S)-(1-methylpyrrolidin-2-yl)methylmagnesium bromide. This organometallic species could then be used in Kumada-type cross-coupling reactions with aryl or vinyl halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org However, the formation of Grignard reagents from primary alkyl bromides can sometimes be complicated by Wurtz coupling side reactions.

Organolithium Reagent Formation: Similarly, treatment with lithium metal could produce the organolithium reagent. These are highly reactive nucleophiles used in a variety of C-C bond-forming reactions.

While theoretically feasible, the direct application of this compound in more advanced cross-coupling reactions like Sonogashira or Heck couplings is not typical, as these methods are designed for aryl/vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org Its primary role in organometallic chemistry remains as a precursor to nucleophilic reagents or as a simple electrophile in substitution reactions.

Directed Pyrrolidine Ring Modifications and Functionalization

The bromomethyl group at the C2 position serves not only as a point of substitution but also as a functional handle to direct more complex transformations of the pyrrolidine ring itself.

The bromomethyl functionality is a key precursor for the synthesis of bicyclic alkaloid structures such as pyrrolizidines and indolizidines, which are found in numerous natural products. nih.govkib.ac.cnnih.govijournals.cn This process can be viewed as a form of ring expansion, where a new five- or six-membered ring is constructed onto the existing pyrrolidine scaffold.

A general strategy involves a two-step process:

Chain Elongation: The bromomethyl group is first subjected to a nucleophilic substitution with a carbon nucleophile that contains a latent electrophilic site. For example, reaction with the enolate of a protected acetoacetate (B1235776) derivative would extend the side chain by three carbons.

Intramolecular Cyclization: After deprotection and modification of the side chain, an intramolecular nucleophilic attack from the pyrrolidine nitrogen onto an electrophilic center in the side chain (e.g., a ketone or another leaving group) forges the new ring. This intramolecular alkylation or acylation leads to the formation of the bicyclic pyrrolizidine (B1209537) (a [3.3.0] system) or indolizidine (a [4.3.0] system) core. core.ac.uk

These strategies are powerful methods for converting the simple monocyclic chiral building block into more complex and biologically relevant bicyclic systems. While ring contraction strategies involving this specific compound are less common, modifications of the pyrrolidine ring are well-documented. researchgate.net

The existing (S)-stereocenter at C2 of the pyrrolidine ring can exert significant stereocontrol over subsequent reactions, allowing for the regio- and stereoselective introduction of new functionalities. This diastereoselective control is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net

One approach involves modifying the side chain introduced via substitution of the bromine. For example, if the bromomethyl group is converted to a longer alkenyl side chain, subsequent reactions like epoxidation or dihydroxylation of the double bond can be influenced by the adjacent chiral center, leading to a diastereomeric excess of one product.

Another strategy is to use the existing substituent to direct functionalization of the pyrrolidine ring itself. While the bromomethyl group is not a directing group in the classical sense, it can be converted into one. For instance, conversion to a hydroxymethyl group and subsequent formation of a bulky silyl (B83357) ether could sterically hinder one face of the pyrrolidine ring, directing the approach of reagents to the opposite face for reactions at other positions on the ring (e.g., C3, C4, or C5) if those positions are rendered reactive. Tandem reactions, such as an initial amination followed by a subsequent alkylation or cyanation, can also be employed to build complexity around the pyrrolidine core. nih.gov

The conducted searches focused on various aspects of pyrrolidine chemistry, including the synthesis of chiral ligands, the preparation of advanced intermediates for drug discovery, and nucleophilic substitution reactions to form chiral scaffolds. However, the retrieved literature predominantly describes the synthesis of pyrrolidine derivatives from other starting materials, such as proline, or discusses the biological activities of broader classes of pyrrolidine-containing compounds.

Consequently, the essential information required to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline, including detailed research findings and data tables, could not be located. The absence of specific research utilizing "this compound" as a precursor for the construction of complex chiral molecules prevents the fulfillment of the user's request.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms Involving the Bromomethyl Group in Pyrrolidine (B122466) Systems

The bromomethyl group attached to the pyrrolidine ring in (S)-2-(Bromomethyl)-1-methylpyrrolidine is the primary site of reactivity. The mechanisms of its reactions are largely governed by the nature of the carbon-bromine bond and the stereochemical environment of the chiral center.

The bromine atom plays a crucial role in the reactivity of this compound due to its properties as an excellent leaving group. The high polarizability and the relative weakness of the carbon-bromine bond facilitate its cleavage, initiating nucleophilic substitution reactions. The reaction can proceed through different pathways, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms, depending on the reaction conditions such as the solvent, nucleophile, and temperature. masterorganicchemistry.com

In a polar protic solvent, the reaction is more likely to proceed via an SN1 mechanism. doubtnut.com This pathway involves a two-step process:

Formation of a Carbocation: The rate-determining step is the spontaneous dissociation of the bromide ion to form a secondary carbocation intermediate at the methylene (B1212753) group. The stability of this carbocation is influenced by the adjacent pyrrolidine ring.

Nucleophilic Attack: The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to the final product. masterorganicchemistry.com

Under conditions with a strong, unhindered nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. This is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. This concerted mechanism involves a pentacoordinate transition state.

The presence of the bromine atom is therefore fundamental, as it creates an electrophilic carbon center and serves as a stable leaving group (Br-), which dictates the feasibility and pathway of nucleophilic substitution reactions. In some cases, particularly with strong bases, elimination reactions (E1 or E2) could also occur, leading to the formation of an alkene, although substitution is typically more common for primary halides.

The stereochemistry of this compound is a critical factor that influences the stereochemical outcome of its reactions. The chiral center at the C2 position of the pyrrolidine ring directs the approach of incoming reagents and can lead to specific stereoisomers in the products.

In an SN2 reaction , the mechanism proceeds with a complete inversion of stereochemistry at the reaction center. However, since the reaction occurs at the methylene carbon (CH2Br), which is not the chiral center, the configuration of the C2 carbon of the pyrrolidine ring remains unchanged. The stereochemical influence here is primarily steric; the bulky pyrrolidine ring may hinder the backside attack required for the SN2 mechanism, potentially slowing the reaction rate compared to a less substituted alkyl halide.

In an SN1 reaction , the formation of a planar carbocation intermediate means that the nucleophile can attack from either the top or bottom face. masterorganicchemistry.com If the reaction were to occur at the chiral center, this would lead to racemization—a mixture of retention and inversion products. masterorganicchemistry.com For this compound, the carbocation forms on the adjacent methylene group. While this carbon is achiral, the adjacent (S)-configured stereocenter can still influence the facial selectivity of the nucleophilic attack. The chiral environment can make one face of the carbocation more accessible than the other, leading to an unequal mixture of diastereomers if a new stereocenter is formed upon nucleophilic attack. This phenomenon, known as substrate-controlled stereoselectivity, is common in the synthesis of substituted pyrrolidines. nih.gov The specific product distribution depends on the steric and electronic effects exerted by the N-methylpyrrolidine group on the transition state of the nucleophilic attack.

Computational Chemistry and Molecular Modeling Studies of the Compound and its Reactions

Computational chemistry provides powerful tools for investigating the structure, reactivity, and mechanistic details of this compound at an atomic level. Techniques such as Density Functional Theory (DFT) are widely used to complement experimental findings. nih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. arabjchem.org For this compound, DFT calculations, often using a basis set like 6-31G* or 6-311++G(d,p), can predict a variety of properties. nih.govnih.gov

Structural Properties: DFT can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy conformation of the molecule.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Energetic Properties: Thermodynamic properties like the heat of formation and Gibbs free energy can be computed, providing insights into the stability of the molecule. arabjchem.org Furthermore, properties like dipole moment and molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution and predict how the molecule will interact with other polar molecules or ions.

The following table summarizes typical properties that can be obtained from DFT calculations for a molecule like this compound, based on general knowledge from computational studies of similar organic molecules. nih.govambeed.com

| Property | Description | Typical Calculated Value/Information |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides precise bond lengths (e.g., C-Br, C-N) and angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A negative value, e.g., ~ -6.5 eV. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A negative or small positive value, e.g., ~ -1.6 eV. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov | A larger gap indicates higher stability; e.g., ~4.9 eV. |

| Dipole Moment | A measure of the net molecular polarity. | A non-zero value, indicating a polar molecule. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Shows the electrophilic nature of the carbon bonded to bromine. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

For reactions involving this compound, transition state (TS) analysis can differentiate between competing mechanisms like SN1 and SN2.

SN1 Profile: Calculations would focus on the energy required to break the C-Br bond to form the carbocation intermediate. The transition state would resemble the carbocation. The profile would show two steps with an intermediate valley.

SN2 Profile: The search would be for a single transition state where the nucleophile is partially bonded to the carbon atom while the C-Br bond is partially broken. This would appear as a single energy barrier on the reaction profile.

DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting reaction rates. Computational studies on related copper-catalyzed pyrrolidine synthesis have successfully used DFT to map reaction profiles, including identifying intermediates and minimum energy crossing points between different spin states. acs.org

A conceptual reaction profile for a hypothetical SN1 reaction is shown in the table below.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Description |

| Start | Reactants + Nucleophile | 0 | Starting materials. |

| Peak 1 | Transition State 1 (TS1) | +ΔG‡1 | C-Br bond breaking. |

| Valley | Carbocation Intermediate + Br- | +ΔGintermediate | The reactive intermediate. |

| Peak 2 | Transition State 2 (TS2) | +ΔG‡2 | Nucleophile attacking carbocation. |

| End | Product | -ΔGreaction | Final stable product. |

The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. researchgate.net The substituents on the ring, in this case, the N-methyl and the C2-bromomethyl groups, have a significant impact on which conformation is the most stable.

Computational methods can be used to perform a systematic conformational search to identify all possible low-energy conformers. researchgate.net The geometry of each conformer is optimized, and their relative energies are calculated to determine their population at a given temperature using Boltzmann statistics. researchgate.net This analysis is crucial because the reactivity of the molecule can depend on its ground-state conformation. For instance, the accessibility of the C-Br bond for an SN2 attack may differ between conformers.

The analysis can also be extended to reactive intermediates, such as the carbocation formed in an SN1 reaction. The conformation of the pyrrolidine ring in the intermediate state can influence the stereochemical outcome of the subsequent nucleophilic attack.

The table below illustrates hypothetical results from a conformational analysis of this compound, identifying stable conformers and their relative energies.

| Conformer | Pyrrolidine Ring Pucker | Orientation of Substituents | Relative Energy (kcal/mol) |

| 1 | Envelope (N-flap) | N-Me (equatorial), CH2Br (axial) | 0.00 (most stable) |

| 2 | Envelope (C3-flap) | N-Me (axial), CH2Br (equatorial) | 0.85 |

| 3 | Twist | N-Me and CH2Br in intermediate positions | 1.20 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and electronic interactions. While specific NBO analysis data for this compound is not extensively available in publicly accessible literature, theoretical studies on similar pyrrolidine derivatives allow for a predictive understanding of its electronic landscape.

The NBO framework interprets the molecular wavefunction in terms of localized, Lewis-like structures, including bonding orbitals (σ, π), lone pairs (n), and their corresponding anti-bonding orbitals (σ, π). The interactions between filled (donor) and vacant (acceptor) orbitals are key to understanding molecular stability and reactivity. These "hyperconjugative" interactions involve the delocalization of electron density, which can be quantified by second-order perturbation theory. The stabilization energy, E(2), associated with this delocalization is a measure of the interaction's strength.

For this compound, significant electronic interactions are expected to involve the lone pair electrons on the nitrogen and bromine atoms, as well as the C-N, C-C, and C-Br bonds.

Key Predicted Interactions:

n(Br) → σ(C-C):* The lone pairs on the bromine atom can also participate in hyperconjugative interactions with the anti-bonding orbitals of the carbon framework.

σ(C-H) → σ(C-N) and σ(C-H) → σ(C-Br):** The electrons in the C-H sigma bonds can delocalize into the anti-bonding orbitals of the C-N and C-Br bonds, influencing their bond strengths and reactivity.

These interactions collectively define the electronic character of the molecule, affecting its geometry, bond lengths, and the partial charges on each atom. A comprehensive NBO analysis would provide quantitative data on these interactions, as illustrated in the hypothetical data table below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | σ(C2-C3) | Value | Lone Pair → Anti-bond |

| n(N1) | σ(C5-H) | Value | Lone Pair → Anti-bond |

| n(Br) | σ(C2-C(CH2)) | Value | Lone Pair → Anti-bond |

| σ(C4-H) | σ(C3-C4) | Value | Bond → Anti-bond |

| σ(C2-H) | σ*(C2-N1) | Value | Bond → Anti-bond |

Note: The values in the table are placeholders and represent the type of data that would be generated from a specific computational NBO analysis of this compound.

Kinetic Studies and Determination of Rate-Limiting Steps in Transformations

The structure of this compound allows for potential competition between SN1 and SN2 (Substitution, Nucleophilic, Unimolecular and Bimolecular) pathways.

SN2 Mechanism: As a primary alkyl halide, transformations of this compound are expected to predominantly follow an SN2 pathway. In this mechanism, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion leaves in a single, concerted step. The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile]. The rate-limiting step is the bimolecular collision itself.

SN1 Mechanism: An SN1 mechanism is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. This pathway involves a slow, rate-limiting first step where the leaving group (bromide) departs to form a carbocation intermediate. This is followed by a rapid attack by the nucleophile. The rate law is dependent only on the substrate concentration: Rate = k[Substrate]. libretexts.org

Kinetic experiments designed to determine the reaction order with respect to the substrate and the nucleophile are crucial for distinguishing between these mechanisms. For instance, by varying the concentration of the nucleophile while keeping the substrate concentration constant, one can observe the effect on the reaction rate. If the rate doubles when the nucleophile concentration is doubled, it is indicative of an SN2 mechanism where the nucleophilic attack is the rate-determining step.

A hypothetical kinetic study on the reaction of this compound with a nucleophile (e.g., azide, N3-) might yield the data presented below.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.2 x 10-4 |

| 2 | 0.20 | 0.10 | 2.4 x 10-4 |

| 3 | 0.10 | 0.20 | 2.4 x 10-4 |

Note: This data is hypothetical and for illustrative purposes.

From this data, doubling the substrate concentration (Exp. 1 vs. 2) doubles the rate, and doubling the nucleophile concentration (Exp. 1 vs. 3) also doubles the rate. This demonstrates that the reaction is first-order with respect to both reactants, consistent with an SN2 mechanism. Therefore, the rate-limiting step for this transformation is the single concerted step involving both the substrate and the nucleophile.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (S)-2-(Bromomethyl)-1-methylpyrrolidine. It provides detailed information about the chemical environment of each nucleus, enabling the assignment of its stereochemistry and the study of its dynamic behavior in solution.

Two-dimensional (2D) NMR techniques are powerful methods for unraveling the complex structure of molecules by spreading the NMR information across two frequency axes. libretexts.org These experiments reveal correlations between different nuclei, providing insights into through-bond and through-space connectivities. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between the protons on adjacent carbons in the pyrrolidine (B122466) ring and between the C2 proton and the bromomethyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. slideshare.net It detects correlations between protons that are close in space, regardless of whether they are directly bonded. This information is vital for confirming the stereochemistry at the C2 position and for understanding the preferred conformation of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.educolumbia.edu An HSQC spectrum of this compound would show a cross-peak for each carbon atom that is bonded to one or more protons, directly linking the proton and carbon chemical shifts. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. columbia.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, an HMBC spectrum would show correlations between the N-methyl protons and the C2 and C5 carbons of the pyrrolidine ring.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Correlations |

| COSY | ¹H - ¹H (through-bond) | H2-H3, H3-H4, H4-H5, H2-CH₂Br |

| NOESY | ¹H - ¹H (through-space) | Protons on the same face of the pyrrolidine ring, N-CH₃ with neighboring ring protons |

| HSQC | ¹H - ¹³C (one-bond) | Each protonated carbon with its attached proton(s) |

| HMBC | ¹H - ¹³C (multiple-bond) | N-CH₃ to C2/C5, H2 to C1'/C3, CH₂Br to C1/C3 |

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as conformational changes and restricted rotation. ox.ac.ukrsc.org In the case of this compound, VT-NMR can be employed to study the ring puckering of the pyrrolidine ring and the rotation around the C-N bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide thermodynamic and kinetic information about these dynamic processes. ox.ac.uknih.gov For example, at low temperatures, the interconversion between different ring conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Structure

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule's electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the solid state. For this compound, X-ray crystallography would definitively confirm the 'S' configuration at the C2 stereocenter. nih.gov This technique is crucial for validating the results of other stereochemical assignment methods and for providing a detailed picture of the molecule's solid-state conformation and intermolecular interactions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Elucidating Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of a compound with high accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₆H₁₂BrN. chemscene.comchemicalbook.com Furthermore, HRMS is invaluable for studying reaction mechanisms by enabling the detection and characterization of transient reaction intermediates. nih.gov By analyzing the mass-to-charge ratio of ions in the gas phase, HRMS can provide crucial evidence for the formation of specific intermediates during the synthesis or subsequent reactions of this compound.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂BrN |

| Exact Mass | 177.0153 |

| Monoisotopic Mass | 177.0153 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are complementary and are used to identify functional groups and to probe the nature of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl groups, the C-N stretching of the tertiary amine, and the C-Br stretching of the bromomethyl group.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov The Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov For this compound, the Raman spectrum would also show characteristic peaks corresponding to the various functional groups, and it can be particularly useful for observing vibrations that are weak or absent in the IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1470 |

| C-N (Tertiary Amine) | Stretching | 1020-1250 |

| C-Br | Stretching | 500-600 |

Exploration of S 2 Bromomethyl 1 Methylpyrrolidine in Catalysis

Role as a Ligand Precursor in Asymmetric Catalysis

(S)-2-(Bromomethyl)-1-methylpyrrolidine is a key electrophilic intermediate for introducing the (S)-1-methylpyrrolidin-2-ylmethyl moiety into various molecular frameworks. The presence of the reactive bromomethyl group allows for straightforward nucleophilic substitution reactions, making it an ideal precursor for the synthesis of custom-designed chiral ligands for metal-catalyzed asymmetric reactions.

The synthesis of effective chiral ligands is fundamental to the success of asymmetric metal catalysis. The pyrrolidine (B122466) ring system is a privileged structure in ligand design due to its conformational rigidity and the well-defined stereochemistry at the C2 position. This compound provides a direct route to a variety of ligands by reacting it with nucleophiles such as primary or secondary amines, phosphines, or alcohols. For instance, novel aminophosphine (B1255530) ligands can be prepared from (S)-prolinol, a closely related precursor, for use in palladium-catalyzed reactions. organic-chemistry.orgfigshare.com The N-methyl group on the pyrrolidine ring in the title compound influences the steric and electronic properties of the resulting ligand, which can be fine-tuned for specific catalytic applications.

A notable example of ligand synthesis involves the coupling of two pyrrolidine units. The synthesis of ligands like [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol demonstrates a strategy where a bromomethylated pyrrolidine could act as the electrophile to alkylate the nitrogen of another proline derivative, creating a bidentate or tridentate ligand. researchgate.net This modular approach allows for the creation of a diverse library of ligands with varying steric bulk and coordinating atoms, tailored to optimize specific catalytic transformations such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. nih.govnih.gov

The enantioselectivity of a metal-catalyzed reaction is directly governed by the chiral environment created by the ligand around the metal center. The fixed (S)-configuration at the C2 position of the pyrrolidine ring, inherited from this compound, is the primary source of chirality. This defined stereocenter, along with the ring's puckered conformation, dictates the three-dimensional arrangement of the ligand-metal complex.

This specific geometry controls the facial selectivity of substrate binding and subsequent reaction, forcing the substrate to approach the metal's active site from a less sterically hindered direction. This principle is well-illustrated in palladium-catalyzed asymmetric allylic alkylation (AAA), where chiral aminophosphine ligands derived from (S)-prolinol have achieved high enantioselectivities (up to 98% ee). organic-chemistry.orgfigshare.comfigshare.com The steric bulk of the substituents on both the pyrrolidine ring and the coordinating atoms (e.g., phosphorus) creates a chiral pocket that effectively differentiates between the two prochiral faces of the incoming substrate. The rigidity of the pyrrolidine scaffold minimizes conformational flexibility in the transition state, which is crucial for achieving high levels of catalytic efficiency and enantiomeric excess.

Organocatalytic Applications of Derived Pyrrolidine Structures

Beyond their use as ligands in metal catalysis, pyrrolidine derivatives are preeminent in the field of organocatalysis. Structures derived from the this compound scaffold can function as highly effective catalysts for a range of asymmetric reactions, typically proceeding through enamine or iminium ion intermediates.

Secondary amines are the workhorses of aminocatalysis, activating carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. uva.esprinceton.edu While this compound is a tertiary amine, it serves as a precursor to catalytically active secondary amines. For example, demethylation would yield the corresponding secondary amine, which can then participate directly in the catalytic cycle.

Enamine Catalysis : In this mode, the secondary amine catalyst reacts with an aldehyde or ketone to form a chiral enamine. This intermediate exhibits enhanced nucleophilicity at the α-carbon compared to the corresponding enol or enolate, allowing it to react with various electrophiles. The chiral pyrrolidine scaffold effectively shields one face of the enamine, directing the electrophile to the opposite face and thereby controlling the stereochemical outcome. researchgate.netuni-regensburg.denih.gov

Iminium Catalysis : For α,β-unsaturated aldehydes and ketones, the secondary amine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and activating it for nucleophilic attack at the β-position. researchgate.netub.edu The steric environment of the catalyst again dictates the stereochemistry of the addition. Computational studies have been instrumental in understanding the stability and reactivity of these iminium ion intermediates. ub.edu

This compound is structurally analogous to N-methylprolinol, and by extension, to the highly successful diarylprolinol silyl (B83357) ether catalysts (e.g., Jørgensen-Hayashi catalysts). These catalysts have demonstrated exceptional performance in a wide array of asymmetric reactions. By using the bromomethyl precursor, it is possible to synthesize analogues where the hydroxymethyl group is replaced by other functional moieties, allowing for systematic tuning of the catalyst's properties.

Prolinol-derived organocatalysts are particularly effective in Michael additions and aldol (B89426) reactions. mdpi.comnih.gov For example, new pyrrolidine-based organocatalysts synthesized from chiral homoallylic amines (a related synthetic strategy) have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov The efficiency of these catalysts stems from the bulky substituent at the C2 position, which creates a well-defined chiral pocket for the reacting substrates.

| Catalyst | Yield (%) | diastereomeric ratio (syn:anti) | ee (%) (syn) | ee (%) (anti) |

|---|---|---|---|---|

| OC1 | 99 | 70:30 | 68 | 63 |

| OC2 | 98 | 75:25 | 68 | 44 |

| OC3 | 95 | 78:22 | 69 | 59 |

| OC4 | 99 | 76:24 | 67 | 50 |

Mechanistic Studies within Catalytic Cycles and Active Species Identification

Understanding the reaction mechanism is critical for the rational design and optimization of catalysts. For pyrrolidine-based catalysis, significant effort has been dedicated to identifying the active species and characterizing the key intermediates and transition states within the catalytic cycle. Techniques such as in-situ NMR spectroscopy have been invaluable for detecting and characterizing transient species like enamine intermediates, which were once considered elusive. uni-regensburg.deuni-regensburg.denih.gov

In proline-catalyzed aldol reactions, the Zimmerman-Traxler transition state model is often invoked to explain the observed stereoselectivity. nih.govacs.org This model proposes a chair-like, six-membered transition state involving the enamine, the aldehyde, and, in the case of proline itself, the carboxylic acid group which acts as an intramolecular proton source. For prolinol-ether catalysts, which lack the acidic proton, the stereochemical control is purely based on steric repulsion between the bulky group at the C2 position and the substituents of the reacting partners.

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided deep insights into the energetics of the catalytic cycle. acs.orgnih.gov These studies help to rationalize why certain catalyst geometries are more effective than others by modeling the transition states for C-C bond formation and identifying the key non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that control stereoselectivity. Such theoretical investigations complement experimental findings and guide the development of next-generation catalysts with enhanced activity and selectivity.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes to Access the Compound

Current synthetic routes to (S)-2-(bromomethyl)-1-methylpyrrolidine, while effective, often rely on traditional batch processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry are driving the exploration of more sustainable alternatives.

One promising area is the application of biocatalysis . Enzymatic reactions, known for their high stereoselectivity and mild reaction conditions, could provide a greener route to this chiral pyrrolidine (B122466). For instance, the use of transaminases in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones has been demonstrated for other chiral amines and could be adapted for this specific compound. nih.gov This biocatalytic approach could significantly reduce the environmental impact by minimizing the use of heavy metals and hazardous reagents.

Another avenue for sustainable synthesis is the development of novel catalytic systems that operate under environmentally benign conditions. This includes the use of earth-abundant metal catalysts and the exploration of solvent-free or aqueous reaction media. researchgate.net Research into one-pot domino reactions, where multiple synthetic steps are combined into a single operation, could also enhance efficiency and reduce waste. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste | Engineering of specific enzymes (e.g., transaminases) |

| Green Catalysis | Use of earth-abundant metals, benign solvents | Development of novel catalyst systems |

| Domino Reactions | Increased efficiency, reduced purification steps | Design of novel multi-reaction sequences |

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com The integration of flow reactors with automated synthesis platforms can further enhance productivity, enabling rapid optimization and library synthesis. scripps.edubohrium.com

For the synthesis of this compound, a continuous flow process could be designed to handle potentially hazardous intermediates more safely and efficiently. Automated platforms can systematically vary reaction conditions to quickly identify the optimal parameters for yield and stereoselectivity. nih.gov These platforms can be integrated with online purification and analysis, creating a seamless workflow from synthesis to characterization. mit.edu

| Platform | Key Features | Benefits for this compound Synthesis |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety | Improved yield and purity, safer handling of intermediates |

| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization, efficient library generation |

| Integrated Systems | Combination of synthesis, purification, and analysis | Streamlined workflow, reduced manual intervention |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Progress and Intermediate Formation

A deeper understanding of reaction mechanisms is crucial for process optimization and control. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable insights into kinetics, intermediate formation, and the influence of various parameters. nih.gov

For the synthesis of this compound, techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed. nih.gov In-situ FTIR can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. spectroscopyonline.com In-situ NMR can provide detailed structural information about transient species, helping to elucidate the reaction mechanism and identify potential side reactions. researchgate.net This real-time data can be used to develop more robust and efficient synthetic processes.

| Technique | Information Provided | Application in Synthesis |

| In-situ FTIR | Concentration profiles of reactants and products | Real-time reaction monitoring and kinetic analysis |

| In-situ NMR | Structural information on intermediates | Mechanistic elucidation and side-product identification |

| Raman Spectroscopy | Vibrational information, complementary to FTIR | Monitoring of solid-phase or slurry reactions |

Computational Design of New Derivatives with Tuned Reactivity or Stereoselectivity

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. Density Functional Theory (DFT) and other molecular modeling techniques can be used to predict the reactivity, stereoselectivity, and other properties of this compound and its derivatives. nih.govmdpi.com

By performing in silico modifications to the pyrrolidine scaffold, researchers can explore a vast chemical space and identify promising candidates for synthesis. scirp.org For example, computational studies could be used to design derivatives with altered electronic or steric properties to enhance their performance as chiral ligands or organocatalysts. researchgate.net This approach can significantly accelerate the discovery of new and improved chiral building blocks, reducing the need for extensive experimental screening. dntb.gov.ua

| Computational Method | Predicted Properties | Design Application |

| Density Functional Theory (DFT) | Reaction energies, transition state structures | Mechanistic insights, prediction of reactivity |

| Molecular Dynamics (MD) | Conformational analysis, binding affinities | Design of chiral ligands and catalysts |

| QSAR | Structure-activity relationships | Prediction of biological activity of derivatives |

Exploration of the Compound in Emerging Areas of Chiral Chemistry (e.g., Photo- and Electrocatalysis)

The field of chiral chemistry is continuously expanding, with emerging areas such as asymmetric photo- and electrocatalysis offering new opportunities for stereoselective transformations. nih.gov Chiral pyrrolidine derivatives have already shown promise as catalysts and ligands in these fields. acs.orgresearchgate.net

This compound could serve as a precursor for the synthesis of novel chiral ligands for photoredox catalysis. These ligands could be designed to create a chiral environment around a metal center, enabling enantioselective radical reactions. In electrocatalysis, chiral pyrrolidine-based mediators or supporting electrolytes could be developed to induce stereoselectivity in electrochemical transformations. The exploration of this compound in these cutting-edge areas could lead to the development of novel and powerful methods for asymmetric synthesis.

| Emerging Area | Potential Role of this compound Derivatives | Anticipated Outcome |

| Asymmetric Photocatalysis | Chiral ligands for photoredox catalysts | Enantioselective radical reactions |

| Asymmetric Electrocatalysis | Chiral mediators or supporting electrolytes | Stereoselective electrochemical transformations |

| Dual Catalysis | Combination with other catalytic modes (e.g., biocatalysis) | Novel tandem reactions for complex molecule synthesis |

常见问题

Q. What are the optimized synthetic routes for (S)-2-(Bromomethyl)-1-methylpyrrolidine, and how can reaction conditions influence yield and purity?

The synthesis of pyrrolidine derivatives often involves reductive amination or halogenation steps. For example, a related compound, (S)-1-Alloc-2-((phenethylamino)methyl)pyrrolidine, was synthesized using N-(Allyloxycarbonyl)-L-prolinal, 2-phenylethylamine hydrochloride, and sodium cyanoborohydride (NaBH3SCN) in anhydrous MeOH/THF under ice-cooling, followed by purification via column chromatography (64% yield) . For brominated analogs like this compound, halogenation of the corresponding alcohol using HBr or PBr3 in anhydrous solvents (e.g., THF) under inert atmosphere is typical. Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance halogenation efficiency.

- Temperature control : Ice-cooling minimizes side reactions.

- Purification : Silica gel chromatography with 1% NEt3 suppresses degradation during elution .

Yield optimization requires monitoring by TLC and confirming purity via ESI-MS or NMR .

Q. How can researchers characterize this compound and distinguish its stereoisomers?

1H and 13C NMR are essential for structural confirmation. For example, in a related pyrrolidine derivative, 1H NMR revealed rotameric splitting (δ 3.33–3.30 ppm for methylene protons), while 13C NMR confirmed carbonyl and aromatic carbons (δ 170–110 ppm) . For brominated derivatives:

- 1H NMR : The bromomethyl group (CH2Br) appears as a triplet or quartet (δ 3.5–4.0 ppm) due to coupling with adjacent protons.

- 13C NMR : The CH2Br carbon resonates at δ 30–35 ppm .

Chiral HPLC or polarimetry can confirm enantiopurity, as seen in (S)-2-(chloromethyl)-1-methylpyrrolidine synthesis .

Q. What are the stability considerations for this compound under different storage conditions?

Brominated compounds are sensitive to moisture and light. Storage recommendations:

- Temperature : –20°C in amber vials to prevent decomposition.

- Atmosphere : Argon or nitrogen to avoid oxidation.

- Solvent : Anhydrous acetonitrile or THF for long-term stability .

Degradation can be monitored via TLC or NMR for bromine loss (e.g., formation of hydroxymethyl byproducts).

Advanced Research Questions

Q. How does the bromine leaving group in this compound influence its reactivity in nucleophilic substitution reactions compared to chloro analogs?

Bromine’s superior leaving group ability (compared to chlorine) enhances reactivity in SN2 reactions. For example, (S)-2-(chloromethyl)-1-methylpyrrolidine required 48-hour reflux in acetonitrile for coupling with phenolic derivatives, whereas brominated analogs may proceed faster under milder conditions . Key considerations:

- Reaction kinetics : Monitor via 1H NMR to track CH2Br signal disappearance.